5-Bromo-2-methoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of bromophenol derivatives, including compounds related closely to 5-Bromo-2-methoxyphenol, involves multi-step chemical processes. One such related compound, (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol, was synthesized and characterized, with its structure determined by X-ray diffraction and further investigated using density functional theory (DFT) (Koşar et al., 2010). Another study described the total synthesis of a naturally occurring bromophenol derivative, starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps, which may resemble methods applicable to synthesizing 5-Bromo-2-methoxyphenol (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxyphenol derivatives has been extensively studied through various techniques including X-ray diffraction and DFT calculations. For instance, the molecular structure of (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol revealed a strong intramolecular O-H…N hydrogen bond, highlighting the structural intricacies that can influence the properties and reactivity of such compounds (Koşar et al., 2010).
Chemical Reactions and Properties
Bromophenols, including those related to 5-Bromo-2-methoxyphenol, undergo various chemical reactions that reflect their chemical properties. For example, reactions with BBr3 followed by MeOH can afford methoxymethyl-substituted arylphenols, indicating the reactivity of bromophenol derivatives towards halogenation and demethylation (Akbaba et al., 2010).
Scientific Research Applications
Antibacterial Applications
5-Bromo-2-methoxyphenol, a type of bromophenol, has been studied for its antibacterial properties. A study by Xu et al. (2003) on bromophenols isolated from the marine red alga Rhodomela confervoides found that these compounds exhibited moderate antibacterial activity (Xu et al., 2003).
Antioxidant Activity
Research by Li et al. (2011) identified a series of bromophenols from Rhodomela confervoides, demonstrating potent antioxidant activities stronger than or comparable to certain controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests potential applications of 5-Bromo-2-methoxyphenol in natural antioxidant formulations (Li et al., 2011).
Inhibitory Properties in Medical Applications
Balaydın et al. (2012) synthesized a series of bromophenol derivatives, including natural bromophenols, and investigated their inhibitory activities on human carbonic anhydrase isozymes. These compounds showed potential as carbonic anhydrase inhibitors, which are valuable in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Synthetic Applications in Chemical Research
Lu et al. (2014) reported the stereoselective synthesis of the tricyclic core structure of vinigrol and other highly functionalized polycyclic molecules from 5-bromo-2-methoxyphenol. This underscores its role in the synthesis of complex organic compounds (Lu et al., 2014).
Safety And Hazards
5-Bromo-2-methoxyphenol is considered hazardous. It can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
5-bromo-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSJHVZRUFFIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191383 | |
Record name | Phenol, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxyphenol | |
CAS RN |
37942-01-1 | |
Record name | 5-Bromo-2-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37942-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 5-bromo-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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